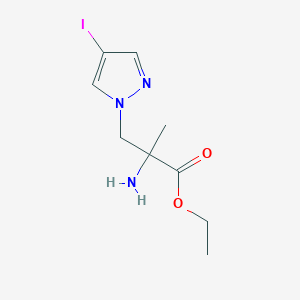
Ethyl 2-amino-3-(4-iodo-1h-pyrazol-1-yl)-2-methylpropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-amino-3-(4-iodo-1h-pyrazol-1-yl)-2-methylpropanoate is a synthetic organic compound that features a pyrazole ring substituted with an iodine atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-amino-3-(4-iodo-1h-pyrazol-1-yl)-2-methylpropanoate typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.
Iodination: The pyrazole ring is then iodinated using iodine or an iodine-containing reagent.
Amino Acid Formation: The iodinated pyrazole is reacted with an appropriate amino acid precursor to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-amino-3-(4-iodo-1h-pyrazol-1-yl)-2-methylpropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can be used to remove the iodine atom or reduce other functional groups.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrazole ring.
Reduction: Deiodinated or reduced derivatives.
Substitution: Substituted pyrazole derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Ethyl 2-amino-3-(4-iodo-1h-pyrazol-1-yl)-2-methylpropanoate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Biological Studies: It can be used in studies to understand the biological activity of pyrazole derivatives.
Industrial Applications: Potential use in the development of new materials or chemical processes.
Mecanismo De Acción
The mechanism of action of Ethyl 2-amino-3-(4-iodo-1h-pyrazol-1-yl)-2-methylpropanoate involves its interaction with specific molecular targets. The iodine atom and the amino group play crucial roles in its reactivity and binding to biological molecules. The exact pathways and targets would depend on the specific application and the nature of the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl 2-amino-3-(4-chloro-1h-pyrazol-1-yl)-2-methylpropanoate
- Ethyl 2-amino-3-(4-bromo-1h-pyrazol-1-yl)-2-methylpropanoate
- Ethyl 2-amino-3-(4-fluoro-1h-pyrazol-1-yl)-2-methylpropanoate
Uniqueness
Ethyl 2-amino-3-(4-iodo-1h-pyrazol-1-yl)-2-methylpropanoate is unique due to the presence of the iodine atom, which can significantly influence its chemical reactivity and biological activity compared to its chloro, bromo, and fluoro analogs. The iodine atom can participate in specific interactions, such as halogen bonding, which can be advantageous in certain applications.
Propiedades
Fórmula molecular |
C9H14IN3O2 |
|---|---|
Peso molecular |
323.13 g/mol |
Nombre IUPAC |
ethyl 2-amino-3-(4-iodopyrazol-1-yl)-2-methylpropanoate |
InChI |
InChI=1S/C9H14IN3O2/c1-3-15-8(14)9(2,11)6-13-5-7(10)4-12-13/h4-5H,3,6,11H2,1-2H3 |
Clave InChI |
KVQNIYFZWPEJGX-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(C)(CN1C=C(C=N1)I)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


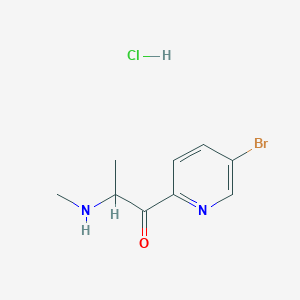
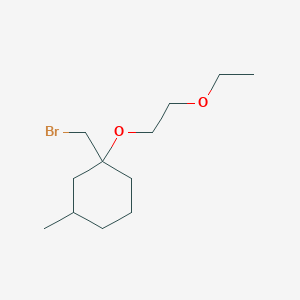


![(1R,5S)-3-Benzyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride](/img/structure/B13487725.png)
![(2S,3aS,7aS)-1-[(benzyloxy)carbonyl]-octahydro-1H-indole-2-carboxylic acid](/img/structure/B13487734.png)
![1-[(2R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-2-carbonyl]piperidine-4-carboxylic acid](/img/structure/B13487742.png)
![2-{[(Tert-butoxy)carbonyl]amino}-2-(4-chloro-2-methylphenyl)acetic acid](/img/structure/B13487748.png)

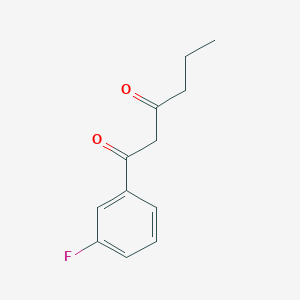
![Benzyl 2-oxo-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B13487766.png)

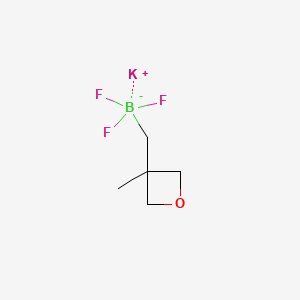
![tert-butyl N-{2-[3-(fluorosulfonyl)phenyl]ethyl}carbamate](/img/structure/B13487786.png)
